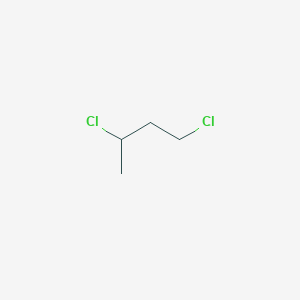
1,6-二氯萘
描述
1,6-Dichloronaphthalene is a chemical compound with the molecular formula C10H6Cl2 and a molecular mass of 197.06 . It is a persistent organohalogenated pollutant found in the air and wastewater .
Synthesis Analysis
The radical-anions from 1,6-dichloronaphthalenes were generated electrochemically in dimethylformamide. Carbon-chlorine bond cleavage and subsequent hydrogen abstraction yield 1- and 2-chloronaphthalene .Molecular Structure Analysis
1,6-Dichloronaphthalene contains a total of 19 bonds. There are 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Chemical Reactions Analysis
The radical-anions from 1,6- and 1,7-dichloronaphthalenes were generated electrochemically in dimethylformamide. Carbon-chlorine bond cleavage and subsequent hydrogen abstraction yield 1- and 2-chloronaphthalene .Physical And Chemical Properties Analysis
1,6-Dichloronaphthalene has a molecular formula of C10H6Cl2 and a molecular mass of 197.06 . The melting point of 1,6-Dichloronaphthalene is 49 °C .科学研究应用
萘二酰亚胺染料的合成和光学性质: Thalacker、Röger 和 Würthner (2006) 在《有机化学杂志》上发表的一项研究展示了使用 2,6-二氯萘二酐合成核取代萘二酰亚胺。这些化合物表现出独特的光学和电化学性质,使其成为染料应用的重要物质 (Thalacker, Röger, & Würthner, 2006).
二氯萘的激发光谱: Iwasaki、Nishi 和 Kinoshita (1983) 在《化学通讯》中发表的研究探索了 1,4-二氯萘的 T1 ← S0 激发光谱。他们的发现有助于理解这些分子的三重态中的振动耦合 (Iwasaki, Nishi, & Kinoshita, 1983).
有机合金中的分子运动: Bellows 和 Prasad (1977) 研究了 1,4-二卤萘(包括 1,4-二氯萘)中的分子运动。这项发表在《化学物理学杂志》上的研究揭示了受化学扰动影响的晶格稳定性的见解 (Bellows & Prasad, 1977).
使用二氯萘测定硒: Andersson、Johansson 和 Olin 在 1995 年发表在《分析化学》上的一项研究重点介绍了使用 2,3-二氨基-1,4-二氯萘作为试剂荧光测定生物样品中的硒 (Andersson, Johansson, & Olin, 1995).
二氯萘晶体中的局域态: Tro、Martin、Low 和 Nishimura (1986) 在《光化学杂志》上发表的研究深入探讨了 1,4-二氯萘分子晶体中的局域陷阱,提供了对一维激子模型的见解 (Tro et al., 1986).
提高太阳能电池性能: Liu 等人 (2014) 在《材料化学杂志》上发表的一项研究探索了使用 1-氯萘作为添加剂来提高大异质结太阳能电池的性能 (Liu et al., 2014).
二氯萘的氯化: Burton、Mare 和 Suzuki (1974) 在《化学学会杂志-珀金交易 1》上发表的研究调查了 1,5-二氯萘的氯化,提供了对不同氯化萘化合物形成的见解 (Burton, Mare, & Suzuki, 1974).
作用机制
安全和危害
属性
IUPAC Name |
1,6-dichloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDZMDSZTVUPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062137 | |
| Record name | 1,6-Dichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-72-8 | |
| Record name | 1,6-Dichloronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dichloronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,6-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Dichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-dichloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-DICHLORONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4462ZT5FWO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,6-dichloronaphthalene formation during 1-chloronaphthalene degradation?
A1: During the degradation of 1-chloronaphthalene (CN-1) using different crystalline forms of aluminum oxide (Al2O3), 1,6-dichloronaphthalene (1,6-DiCN) is observed as a significant byproduct, alongside the desired product, naphthalene. [] This finding indicates that besides the intended hydrodechlorination reaction, an undesirable side reaction, chlorination, also takes place. The specific crystalline structure of the Al2O3 catalyst influences the extent of both reactions. While micro/nano-γ-Al2O3 exhibits the highest degradation efficiency of CN-1, it's important to note that even with this catalyst, a small percentage of the initial CN-1 undergoes chlorination to form 1,6-DiCN and other DiCN isomers. [] This highlights the complexity of the catalytic degradation process and the importance of understanding the factors influencing product selectivity.
Q2: Why is 1,6-DiCN believed to be the favored DiCN isomer formed during this process?
A2: Theoretical calculations of thermodynamic parameters provide insight into the preferential formation of 1,6-DiCN. Calculations of ΔHr (change in enthalpy) and ΔGr (change in Gibbs free energy) suggest that the formation of 1,6-DiCN is thermodynamically favored compared to other possible DiCN isomers. [] This means that the reaction pathway leading to 1,6-DiCN is energetically more favorable, making it the most likely DiCN isomer to form under the given reaction conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


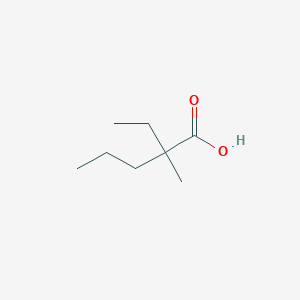
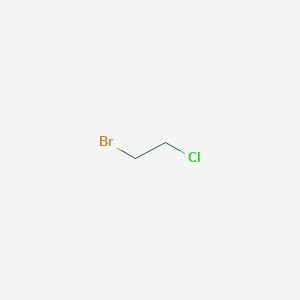
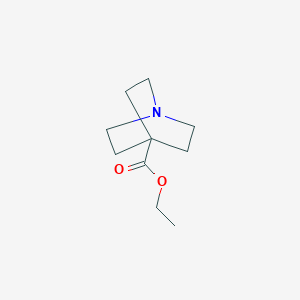


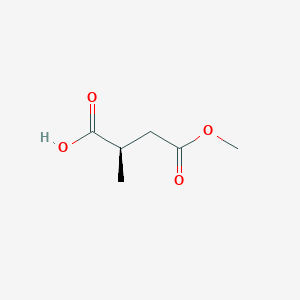





![methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B52867.png)
![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)
